
4-(3,5-Difluorophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a secondary alcohol with a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3,5-Difluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-(3,5-Difluorophenyl)butan-2-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: 4-(3,5-Difluorophenyl)butan-2-one.
Reduction: this compound.
Substitution: 4-(3,5-Difluorophenyl)butyl chloride.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)butan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3,5-Difluorophenyl)butan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary, but it often disrupts cell membrane integrity or inhibits key metabolic pathways in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: A triazole antifungal agent with a similar structure, used to treat serious fungal infections.
Efinaconazole: Another antifungal agent that inhibits fungal lanosterol 14α-demethylase.
Uniqueness
4-(3,5-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds like voriconazole and efinaconazole, it may offer different pharmacokinetic properties and efficacy profiles .
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3 |
Clé InChI |
VDQFCLLTWKKIKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC(=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


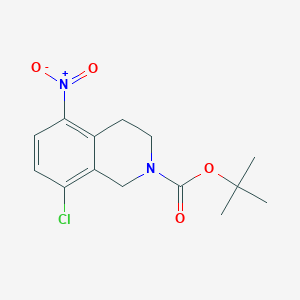
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)



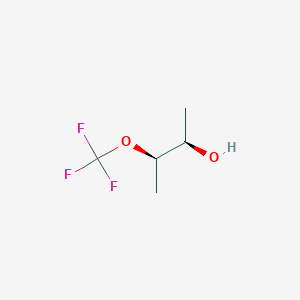
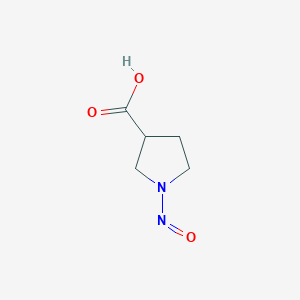
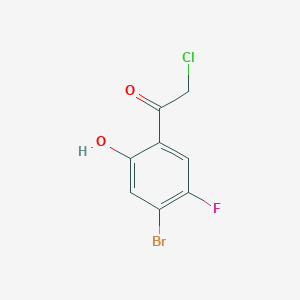

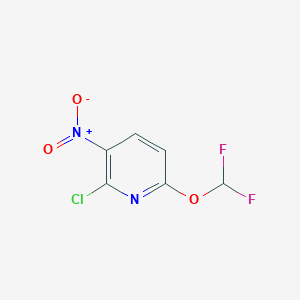
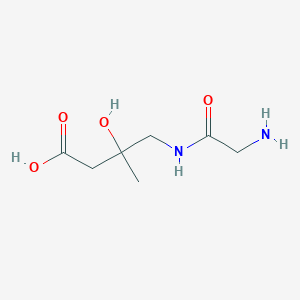
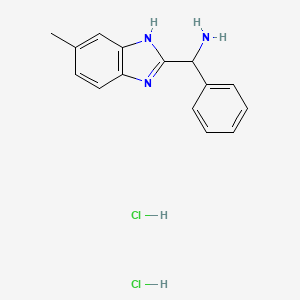
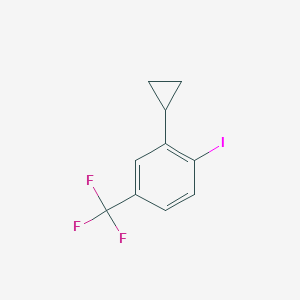
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
